

Comprehensive Analytical Methods for the Characterization of 1-Phenylpiperidine-3-carboxamide

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Compound of Interest

Compound Name: 1-Phenylpiperidine-3-carboxamide

CAS No.: 58971-08-7

Cat. No.: B1469419

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide to the essential analytical methodologies required for the comprehensive characterization of **1-Phenylpiperidine-3-carboxamide**. As a molecule of interest in pharmaceutical development, establishing its identity, purity, and stability is paramount. This document moves beyond mere procedural lists, offering insights into the causality behind experimental choices and grounding protocols in a framework of scientific integrity. We will explore a multi-technique approach, integrating chromatographic and spectroscopic methods, all validated against internationally recognized standards to ensure data is reliable and fit for its intended purpose.

Introduction: The Imperative for Rigorous Characterization

1-Phenylpiperidine-3-carboxamide is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a piperidine ring, with a carboxamide functional group at the 3-

position. Structures of this class are versatile scaffolds in medicinal chemistry, investigated for a range of pharmacological activities.[1][2] The journey from a promising lead compound to a viable drug candidate is underpinned by a deep understanding of its chemical properties. This understanding is built upon robust analytical data that confirms the molecule's identity, quantifies its purity, and identifies any related substances or degradation products.

The quality of a drug substance is not merely a final checkpoint but a continuous assurance built throughout the development lifecycle. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical procedures be validated to be fit for purpose.[3][4] This guide provides the protocols and the scientific rationale necessary to build a complete analytical profile for **1-Phenylpiperidine-3-carboxamide**, ensuring data integrity and regulatory compliance.

Chromatographic Purity and Assay Determination

Chromatographic techniques are the cornerstone for separating and quantifying the target analyte from impurities, starting materials, and by-products.[5]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the preeminent method for analyzing non-volatile, polar to moderately non-polar small molecules like **1-Phenylpiperidine-3-carboxamide**. The C18 stationary phase provides a hydrophobic environment that interacts with the phenyl and piperidine structures, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. The carboxamide group adds polarity, ensuring good peak shape and retention characteristics. A Photo Diode Array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which is invaluable for peak purity assessment and method development.

Protocol 1: RP-HPLC Method for Assay and Impurity Profiling

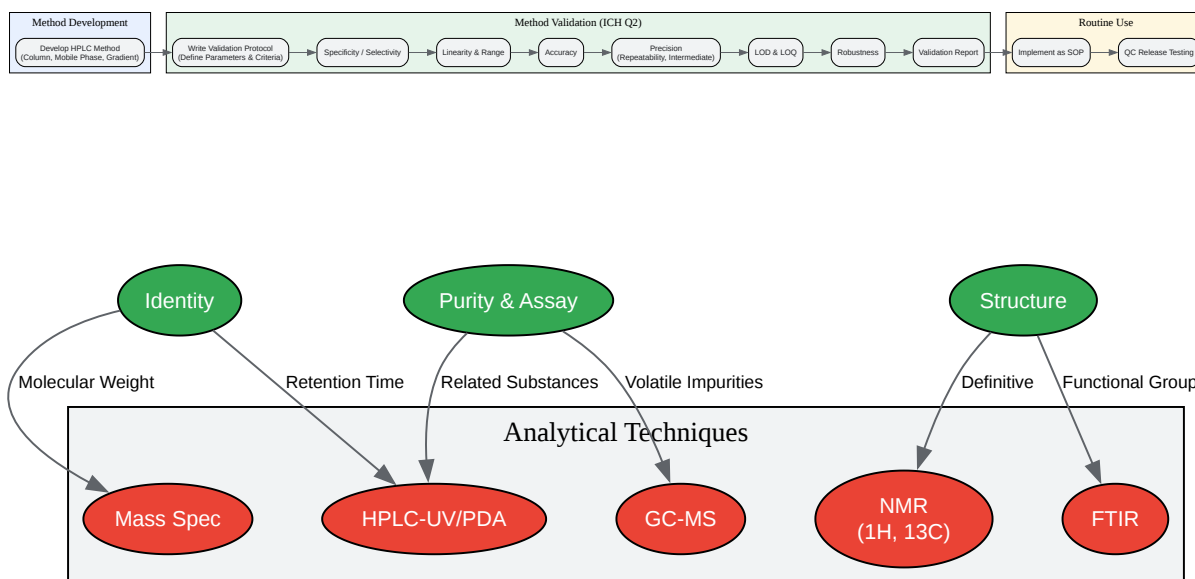
- **Instrumentation:** HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
- **Sample Preparation:**

- Assay Standard: Accurately weigh ~10 mg of **1-Phenylpiperidine-3-carboxamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
- Sample Solution: Prepare the test sample in the same manner.
- Filter: Pass all solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
 - Detection: PDA at 254 nm.

Trustworthiness through Validation: The reliability of this HPLC method is established through rigorous validation according to ICH Q2(R2) guidelines.^{[3][4][6]} This process demonstrates that the method is suitable for its intended use.

Table 1: Summary of HPLC Method Validation Parameters (as per ICH Q2(R2))

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is from the analyte only, free from interference by impurities or matrix components.	Peak purity index > 0.995; Baseline resolution between analyte and known impurities.
Linearity	To demonstrate a direct proportional relationship between concentration and detector response.	Correlation coefficient (r^2) \geq 0.999 over the specified range.
Range	The concentration interval over which the method is precise, accurate, and linear.	Assay: 80-120% of the test concentration. Purity: From reporting threshold to 120% of the impurity specification.
Accuracy	The closeness of test results to the true value.	% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision	The degree of scatter between a series of measurements.	Repeatability (n=6): RSD \leq 1.0%. Intermediate Precision: RSD \leq 2.0%.
LOD / LOQ	Lowest amount detectable / lowest amount quantifiable with acceptable precision and accuracy.	LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness	Capacity to remain unaffected by small, deliberate variations in method parameters.	No significant change in results with varied flow rate (± 0.1 mL/min), column temp ($\pm 2^\circ\text{C}$), mobile phase pH (± 0.2).



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- To cite this document: BenchChem. [Comprehensive Analytical Methods for the Characterization of 1-Phenylpiperidine-3-carboxamide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1469419/docs#comprehensive-analytical-methods-for-the-characterization-of-1-phenylpiperidine-3-carboxamide>]

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